5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C9H4ClF2NO. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the desired isoxazole compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carboxylic acid.
Reduction: 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(3,5-difluorophenyl)isoxazole: A closely related compound with similar structural features but lacking the aldehyde group.
3,5-Difluoro-4-chlorobenzaldehyde: Another related compound with a different heterocyclic structure
Uniqueness
5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to its combination of the isoxazole ring and the aldehyde functional group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO2/c11-10-8(4-15)9(14-16-10)5-1-6(12)3-7(13)2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBJRNAJUZZPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NOC(=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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